Ibudilast-d3 (Major)
Overview
Description
Ibudilast-d3 (Major) is a deuterated form of Ibudilast, a small molecule with anti-inflammatory and neuroprotective properties. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Ibudilast. The deuterium atoms in Ibudilast-d3 replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ibudilast-d3 involves the incorporation of deuterium atoms into the Ibudilast molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Ibudilast-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product undergoes rigorous quality control to confirm the extent of deuteration and purity.
Chemical Reactions Analysis
Types of Reactions: Ibudilast-d3 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ibudilast-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Used in tracing studies to understand the distribution and metabolism of Ibudilast in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Ibudilast.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Ibudilast-d3 exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Neuroprotection: Reduces the production of reactive oxygen species and inhibits the synthesis of nitric oxide, providing neuroprotective effects.
Anti-inflammatory Effects: Inhibits the release of pro-inflammatory cytokines and reduces glial cell activation.
Comparison with Similar Compounds
Ibudilast: The non-deuterated form of Ibudilast-d3.
Roflumilast: Another phosphodiesterase inhibitor with similar anti-inflammatory properties.
Pentoxifylline: A phosphodiesterase inhibitor used to improve blood flow and reduce inflammation.
Uniqueness: Ibudilast-d3 is unique due to the presence of deuterium atoms, which provide advantages in tracing and studying the compound in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research.
Properties
IUPAC Name |
2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFLBOZORBYFE-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=NN2C(=C1[2H])[2H])C(C)C)C(=O)C(C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539146 | |
Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102064-45-9 | |
Record name | 2-Methyl-1-[2-(propan-2-yl)(~2~H_4_)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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